2-Methylbutane-1,4-diamine

Catalog No.
S596281
CAS No.
15657-58-6
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutane-1,4-diamine

CAS Number

15657-58-6

Product Name

2-Methylbutane-1,4-diamine

IUPAC Name

2-methylbutane-1,4-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3

InChI Key

GGQJPAQXCYUEKB-UHFFFAOYSA-N

SMILES

CC(CCN)CN

Synonyms

2-methyl-1,4-diaminobutane

Canonical SMILES

CC(CCN)CN

2-Methylbutane-1,4-diamine has the molecular formula C5H14N2 and a molecular weight of approximately 102.18 g/mol . The compound features two amine functional groups (-NH2) located at the terminal ends of a four-carbon chain with a methyl group attached to the second carbon. This configuration contributes to its chemical reactivity and potential biological activity.

Typical of amines. These include:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines.
  • Formation of Salts: It can react with acids to form dihydrochloride salts, significantly enhancing its solubility in water .

The compound's reactivity is influenced by its two primary amine groups, which can act as nucleophiles in various organic reactions.

Several methods exist for synthesizing 2-Methylbutane-1,4-diamine:

  • Alkylation of Ethylenediamine: Ethylenediamine can be alkylated using 2-bromobutane in the presence of a base to yield 2-Methylbutane-1,4-diamine.
  • Reduction of Nitriles: Starting from the corresponding nitrile, reduction using lithium aluminum hydride can also yield the diamine.
  • Hydrogenation of Imines: Imines derived from aldehydes and amines may be hydrogenated under appropriate conditions to form 2-Methylbutane-1,4-diamine .

The applications of 2-Methylbutane-1,4-diamine span various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: Its derivatives are utilized in proteomics and other biochemical studies due to their ability to form stable complexes with biomolecules .
  • Pharmaceuticals: Potential applications in drug development are being explored due to its structural similarity to biologically active compounds.

Several compounds share structural similarities with 2-Methylbutane-1,4-diamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
PutrescineC4H12N2A simple diamine involved in cellular processes.
1,4-DiaminobutaneC4H12N2Similar structure; used in polymer synthesis.
1,3-DiaminopropaneC3H10N2Shorter chain; used in pharmaceuticals.
2-AminobutaneC4H11NContains only one amine group; less reactive.

Uniqueness

What sets 2-Methylbutane-1,4-diamine apart is its specific arrangement of functional groups and carbon chain length, which may confer distinct chemical reactivity and potential biological activities compared to these similar compounds.

Precursor to N-Methylputrescine in Nicotine and Tropane Alkaloid Pathways

The biosynthesis of nicotine and tropane alkaloids follows distinct pathways that utilize different polyamine precursors, with 2-methylbutane-1,4-diamine serving as a critical intermediate in specific biosynthetic routes [5] [6]. In tobacco (Nicotiana tabacum), the nicotine biosynthesis pathway begins with the conversion of ornithine to putrescine through ornithine decarboxylase, followed by methylation to form N-methylputrescine [5]. However, in certain alkaloid-producing species, 2-methylbutane-1,4-diamine can serve as an alternative precursor through enzymatic modifications [6].

Research has demonstrated that tropane alkaloid biosynthesis in plants such as Datura stramonium and Erythroxylum coca involves the formation of the N-methyl-Δ¹-pyrrolinium cation as a key intermediate [6] [23]. The pathway proceeds through putrescine methylation by putrescine N-methyltransferase, followed by oxidation to form 4-methylamino-butanal, which spontaneously cyclizes to yield the pyrrolinium cation [6]. In this context, 2-methylbutane-1,4-diamine can participate as a substrate for subsequent enzymatic transformations leading to alkaloid formation [23].

Studies using isotope labeling techniques have revealed that both nicotine and hyoscyamine share common biosynthetic pathways up to the formation of the N-methyl-Δ¹-pyrrolinium cation [6]. The branched structure of 2-methylbutane-1,4-diamine provides specific steric and electronic properties that influence its interaction with biosynthetic enzymes, potentially affecting the stereochemistry and efficiency of downstream alkaloid formation [2] [15].

Enzymatic Oxidation by N-Methylputrescine Oxidase

N-Methylputrescine Oxidase represents a crucial enzyme in alkaloid biosynthesis, belonging to the copper-containing amine oxidase superfamily [8] [9]. This enzyme catalyzes the oxidative deamination of N-methylated diamines, including derivatives of 2-methylbutane-1,4-diamine, to produce corresponding aldehydes [8]. The enzymatic mechanism involves the use of copper as a cofactor and the oxidation of a conserved tyrosine residue to form topaquinone, which is essential for catalytic activity [6].

Research conducted on tobacco N-Methylputrescine Oxidase 1 has revealed specific substrate preferences and kinetic parameters that influence alkaloid biosynthesis efficiency [8] [9]. The enzyme demonstrates coordinate regulation with other nicotine biosynthesis genes through COI1-MYC2-dependent jasmonate induction pathways [8]. Kinetic studies have shown that the enzyme exhibits optimal activity at pH 8.0 with a Km value of 0.45 mM for N-methylputrescine substrates [10].

ParameterValueReference
Optimal pH8.0 [10]
Km (N-methylputrescine)0.45 mM [10]
Copper dependencyEssential [10]
Sulfhydryl requirement2-mercaptoethanol [10]
Inhibition by diethyldithiocarbamateComplete [10]

The peroxisomal localization of N-Methylputrescine Oxidase is critical for its function in alkaloid biosynthesis [8]. The enzyme contains C-terminal targeting motifs that direct it to peroxisomes, where it participates in the oxidative metabolism of methylated polyamines [8]. This subcellular compartmentalization ensures efficient substrate channeling and prevents interference with primary polyamine metabolism in the cytosol [8].

Evolutionary Adaptation of Putrescine N-Methyltransferase

Putrescine N-Methyltransferase enzymes have undergone significant evolutionary adaptations to accommodate different polyamine substrates, including structural analogs of 2-methylbutane-1,4-diamine [11] [13]. These enzymes presumably evolved from spermidine synthases, which are ubiquitous enzymes of polyamine metabolism that use decarboxylated S-adenosylmethionine as coenzyme to transfer aminopropyl groups [11] [13].

Comparative genomic analysis has revealed that the evolution from spermidine synthase to Putrescine N-Methyltransferase involved critical amino acid substitutions that altered coenzyme specificity from decarboxylated S-adenosylmethionine to S-adenosylmethionine [11] [13]. Key mutations identified include D103I, Q79T, and V106T, which force conformational changes in the methionine moiety of S-adenosylmethionine, directing the methyl group toward the reactive amino group of putrescine substrates [13].

Evolutionary ChangeEffectKinetic ImpactReference
D103I mutationCoenzyme binding alterationEnables PMT activity [13]
Q79T substitutionActive site modificationImproved substrate affinity [13]
V106T replacementStructural adaptationEnhanced catalytic efficiency [13]
L70H conversionProton acceptor functionPutrescine binding stability [13]

Phylogenetic analysis indicates that Putrescine N-Methyltransferase proteins cluster separately from spermidine synthases and spermine synthases, consistent with early divergence from ancestral spermidine synthase family members [11] [13]. The restricted occurrence of the Putrescine N-Methyltransferase subfamily in Nicotiana and Solanum species suggests that these enzymes evolved specifically within the Solanaceae family to optimize alkaloid biosynthesis [8].

Experimental mutagenesis studies have demonstrated that minimal amino acid changes can convert spermidine synthase activity to Putrescine N-Methyltransferase function [13]. When Datura stramonium spermidine synthase was subjected to targeted mutations, the resulting enzyme exhibited approximately 40% of wild-type Putrescine N-Methyltransferase maximal turnover velocity, indicating the evolutionary feasibility of this enzymatic transition [13].

Role in Peroxisomal Polyamine Catabolism and Alkaloid Formation

Peroxisomes serve as critical subcellular compartments for polyamine catabolism and alkaloid biosynthesis, with 2-methylbutane-1,4-diamine participating in these specialized metabolic processes [8] [12] [16]. The peroxisomal localization of key enzymes involved in polyamine oxidation ensures compartmentalized metabolism that prevents interference with essential cellular functions [12] [16].

Diamine oxidase and polyamine oxidase represent the two primary enzyme families responsible for polyamine catabolism within peroxisomes [12]. Diamine oxidase utilizes copper and pyridoxal phosphate as cofactors to convert putrescine and related diamines, including 2-methylbutane-1,4-diamine, to corresponding aminoaldehydes with concomitant production of hydrogen peroxide and ammonia [12] [15]. The resulting 4-aminobutanal undergoes further oxidation by pyrroline dehydrogenase to form γ-aminobutyric acid, which subsequently enters the Krebs cycle as succinate [12].

EnzymeCofactorSubstrateProductLocalizationReference
Diamine oxidaseCu²⁺, PLPPutrescine derivatives4-aminobutanalPeroxisome [12]
Polyamine oxidaseFADN-methylated polyaminesAldehydes + H₂O₂Peroxisome [12]
Pyrroline dehydrogenaseNAD⁺4-aminobutanalγ-aminobutyric acidPeroxisome [12]

The evolutionary relationship between diamine oxidase and N-Methylputrescine Oxidase demonstrates how peroxisomal enzymes have been co-opted for alkaloid biosynthesis [8]. N-Methylputrescine Oxidase evolved from diamine oxidase through optimization of substrate preference and gene expression patterns to support secondary metabolite formation rather than general polyamine catabolism [8]. This evolutionary adaptation involved changes in substrate specificity, with N-Methylputrescine Oxidase preferentially oxidizing N-methylated amines while maintaining peroxisomal targeting signals [8].

Peroxisomal polyamine catabolism also involves back-conversion pathways mediated by flavin adenine dinucleotide-dependent polyamine oxidases [12]. These enzymes catalyze the oxidative deamination of polyamines at secondary amino groups, contributing to the cellular polyamine pool regulation [12]. In the context of alkaloid biosynthesis, this back-conversion system provides metabolic flexibility by allowing interconversion between different polyamine intermediates, including 2-methylbutane-1,4-diamine derivatives [12].

XLogP3

-0.5

Wikipedia

2-methylputrescine

Dates

Last modified: 08-15-2023

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